N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
CAS No.:
Cat. No.: VC16355995
Molecular Formula: C20H19ClN2O3S2
Molecular Weight: 435.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN2O3S2 |
|---|---|
| Molecular Weight | 435.0 g/mol |
| IUPAC Name | N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
| Standard InChI | InChI=1S/C20H19ClN2O3S2/c21-16-9-5-4-8-15(16)11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
| Standard InChI Key | REPMPITYJPCZMW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=CC=C4Cl |
Introduction
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound belonging to the class of thiazole derivatives. It features a unique structural framework, including a thieno[3,4-d]thiazole core with a 2-chlorobenzyl substituent and a phenylacetamide group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Methods
The synthesis of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide involves multiple steps. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl and phenylacetamide groups. Reaction conditions require specific catalysts and solvents to ensure high purity and yield. Techniques such as refluxing in organic solvents (e.g., ethanol or DMF) and purification methods like recrystallization or chromatography are used to isolate the desired product. Spectroscopic techniques (NMR, MS) are employed to confirm the structure.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the chlorobenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Biological Activity
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide exhibits diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are attributed to its unique structural features, which facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide. These compounds share structural similarities but differ in their specific substituents, which significantly impact their chemical properties and biological activities.
Future Research Directions
Further studies are needed to fully elucidate the mechanism of action and therapeutic targets of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-phenylacetamide. Research should focus on optimizing synthesis methods, exploring its pharmacological properties, and assessing its safety and efficacy in preclinical models.
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